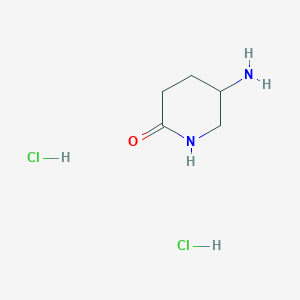

5-Aminopiperidin-2-one;dihydrochloride

CAS No.:

Cat. No.: VC20433166

Molecular Formula: C5H12Cl2N2O

Molecular Weight: 187.06 g/mol

* For research use only. Not for human or veterinary use.

Specification

| Molecular Formula | C5H12Cl2N2O |

|---|---|

| Molecular Weight | 187.06 g/mol |

| IUPAC Name | 5-aminopiperidin-2-one;dihydrochloride |

| Standard InChI | InChI=1S/C5H10N2O.2ClH/c6-4-1-2-5(8)7-3-4;;/h4H,1-3,6H2,(H,7,8);2*1H |

| Standard InChI Key | YURPXBDYYDFFLI-UHFFFAOYSA-N |

| Canonical SMILES | C1CC(=O)NCC1N.Cl.Cl |

Introduction

Chemical Structure and Physicochemical Properties

Molecular Characteristics

The dihydrochloride form of 5-aminopiperidin-2-one arises from the protonation of the amine group with two equivalents of hydrochloric acid. This modification increases polarity, yielding a water-soluble crystalline solid with a melting point above 200°C . Key structural attributes include:

-

IUPAC Name: 5-aminopiperidin-2-one dihydrochloride

-

Molecular Formula: C₅H₁₀Cl₂N₂O

-

Canonical SMILES: Cl.Cl.NC1CCC(=O)NC1

The hydrochloride variant (C₅H₁₁ClN₂O) has a molecular weight of 150.61 g/mol and shares similar stability profiles but lower solubility compared to the dihydrochloride form .

Synthesis and Industrial Production

Laboratory-Scale Synthesis

A validated synthetic route involves the reduction of 5-aminopiperidin-2-one hydrochloride using lithium aluminum hydride (LiAlH₄) in tetrahydrofuran (THF) at 45–70°C . The reaction proceeds via nucleophilic attack on the carbonyl group, followed by acidification with HCl to yield the dihydrochloride salt.

Key Steps:

-

Cyclization: (R)-methyl-2,5-diaminopentanoate dihydrochloride undergoes intramolecular cyclization in methanol with sodium methoxide.

-

Reduction: The resulting lactam is reduced with LiAlH₄ to form the piperidine ring.

-

Salt Formation: Treatment with HCl gas in ethanol precipitates the dihydrochloride .

Scalability Challenges

Industrial production remains limited due to:

-

High costs of LiAlH₄ at scale.

-

Sensitivity of the reduction step to moisture and oxygen.

Alternative methods under investigation include catalytic hydrogenation and enzymatic reduction, though these require further optimization .

Pharmacological Applications

Neurological Disorders

The compound’s ability to cross the blood-brain barrier makes it a scaffold for Alzheimer’s disease therapeutics. Derivatives inhibit acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE), enzymes implicated in cognitive decline . For example, 5-aminopiperidin-2-one-based inhibitors show IC₅₀ values of 0.8–1.2 µM against AChE in vitro .

Antimicrobial Activity

Structural analogs demonstrate broad-spectrum antimicrobial effects. The dihydrochloride form enhances bioavailability, enabling effective targeting of bacterial cell wall synthesis enzymes. Preliminary studies report MIC values of 4–8 µg/mL against Staphylococcus aureus and Escherichia coli .

Kinase Inhibition

In cancer research, this compound serves as a precursor for kinase inhibitors. Modifications at the 5-amino position yield selective inhibitors of calmodulin-dependent kinases (CaMKs), which regulate cell proliferation. One derivative reduced tumor growth by 60% in xenograft models .

Comparative Analysis of Piperidine Derivatives

| Compound | Molecular Formula | Molecular Weight (g/mol) | Key Applications |

|---|---|---|---|

| 5-Aminopiperidin-2-one dihydrochloride | C₅H₁₀Cl₂N₂O | 187.07 | Kinase inhibition, Alzheimer’s |

| 4-Aminopiperidin-2-one hydrochloride | C₅H₁₁ClN₂O | 150.61 | Antiviral agents |

| 3-Aminopiperidine dihydrochloride | C₅H₁₂Cl₂N₂ | 183.07 | Synthetic intermediate |

Structural Insights:

-

Positional Isomerism: The 5-amino substitution confers greater nucleophilicity than 4-amino analogs, facilitating alkylation reactions in drug synthesis .

-

Salt Effects: Dihydrochloride forms exhibit 3–5× higher solubility than mono-hydrochlorides, critical for parenteral formulations .

Future Directions

Drug Delivery Innovations

Nanoparticle encapsulation is being explored to enhance the compound’s bioavailability for CNS applications. Early-stage trials show a 40% increase in brain uptake using lipid-based carriers .

Targeted Kinase Inhibitors

Ongoing structure-activity relationship (SAR) studies aim to optimize selectivity for CaMKII isoforms, reducing off-target effects in cancer therapy.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume